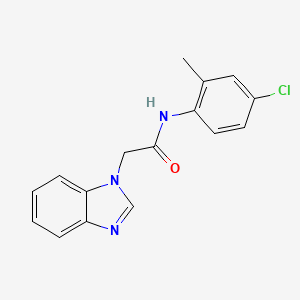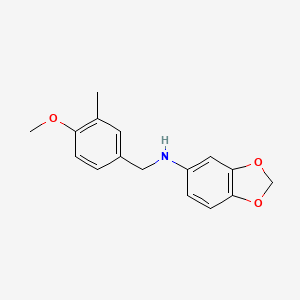![molecular formula C16H20N2O5S B5119902 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione, also known as MPS or N-((4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)methyl)pyrrolidine-2,5-dione, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a member of the class of compounds known as N-arylpiperidinylsulfonamides and is a potent inhibitor of a specific type of enzyme called 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
作用机制
The primary mechanism of action of 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is the inhibition of 11β-HSD1. This enzyme is involved in the conversion of inactive cortisone to active cortisol, which is a stress hormone that can contribute to the development of T2DM and other metabolic disorders. By inhibiting 11β-HSD1, 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione reduces the levels of cortisol in the body and improves insulin sensitivity.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism and insulin sensitivity, 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to have other biochemical and physiological effects. These include the inhibition of lipogenesis (the process by which fat is synthesized and stored in the body), the reduction of oxidative stress, and the modulation of the gut microbiota. These effects may contribute to the anti-inflammatory and anti-obesity properties of 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione.
实验室实验的优点和局限性
1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has several advantages for use in laboratory experiments. It is a highly specific inhibitor of 11β-HSD1, which allows for precise targeting of this enzyme. Additionally, 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, one limitation of 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is its relatively short half-life, which may require frequent dosing in some experimental settings.
未来方向
There are several potential future directions for research on 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione. One area of interest is the development of 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione analogs with improved pharmacokinetic properties. Another potential direction is the investigation of 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione in the context of other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. Additionally, 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione may have potential applications in the treatment of other diseases, such as depression and Alzheimer's disease, which have been linked to dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis. Overall, 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione represents a promising area of research with potential therapeutic applications in multiple disease contexts.
合成方法
The synthesis of 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been described in several research articles. One of the most common methods involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine to form the intermediate 4-methoxy-3-(piperidin-1-ylsulfonyl)nitrobenzene. This intermediate is then reduced with sodium dithionite to yield 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione.
科学研究应用
1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications is in the treatment of type 2 diabetes mellitus (T2DM). 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been shown to improve glucose metabolism and insulin sensitivity in animal models of T2DM. Additionally, 1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to have anti-inflammatory and anti-obesity effects, which are also relevant in the context of T2DM.
属性
IUPAC Name |
1-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-23-13-6-5-12(18-15(19)7-8-16(18)20)11-14(13)24(21,22)17-9-3-2-4-10-17/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRWNFYBBRDNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-3-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5119833.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5119850.png)
![1-(3-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5119859.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5119871.png)


![ethyl 1-[4-(acetylamino)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5119891.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119898.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5119904.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119905.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide](/img/structure/B5119912.png)

![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)
